Benzenethiol, 2-(phenylthio)-

Catalog No.
S15242111
CAS No.
53691-60-4
M.F
C12H10S2
M. Wt
218.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenethiol, 2-(phenylthio)-

CAS Number

53691-60-4

Product Name

Benzenethiol, 2-(phenylthio)-

IUPAC Name

2-phenylsulfanylbenzenethiol

Molecular Formula

C12H10S2

Molecular Weight

218.3 g/mol

InChI

InChI=1S/C12H10S2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,13H

InChI Key

CGLLZUFSSPGFID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2S

Benzenethiol, 2-(phenylthio)-, also known as 2-phenylthiophenol, is an organosulfur compound characterized by a phenyl group attached to a thiol (-SH) functional group. Its molecular formula is C12H10S2C_{12}H_{10}S_2, and it features a thiophenol structure where a phenylthio group is substituted at the second position of the benzene ring. This compound exhibits properties typical of thiols, including a distinct odor and reactivity due to the presence of the sulfur atom.

, primarily involving radical mechanisms. Notably, it can undergo free-radical reactions with alkynes to form vinyl sulfides. For instance, when reacted with alkyl- and dialkyl-acetylenes at elevated temperatures (around 100 °C), it yields isomeric mixtures of (E)- and (Z)-vinyl sulfide adducts. The formation of these products is influenced by the steric hindrance of substituents on the alkyne .

Additionally, benzenethiol can engage in nucleophilic addition reactions. For example, it reacts with 1',2'-unsaturated nucleosides to form adducts in the presence of base catalysts like triethylamine . The compound also participates in thiol-yne reactions, where it reacts with alkynes to produce alkenyl sulfides via radical pathways .

Research indicates that benzenethiol derivatives exhibit various biological activities. Some studies suggest that compounds containing phenylthio groups may possess antioxidant properties and can influence cellular signaling pathways. Moreover, benzenethiol itself has been noted for its potential toxicity, particularly due to its ability to generate reactive oxygen species within biological systems .

The synthesis of benzenethiol, 2-(phenylthio)- can be achieved through several methods:

  • Nucleophilic Substitution: Starting from benzenethiol and reacting it with an appropriate electrophile that contains a phenylthio group.
  • Thiol-yne Reaction: The reaction between benzenethiol and alkynes under radical conditions can yield this compound as a product.
  • Free-Radical Reactions: Utilizing diphenyl disulfide in reactions with alkynes can lead to the formation of various phenylthio-substituted compounds, including benzenethiol derivatives .

Benzenethiol, 2-(phenylthio)- finds applications in several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Used in the development of polymer materials due to its ability to participate in radical polymerization reactions.
  • Pharmaceutical Chemistry: Investigated for its potential therapeutic effects owing to its biological activity.

Interaction studies involving benzenethiol focus on its reactivity with various substrates and its role in chemical transformations. For example, studies have shown that it can interact with unsaturated nucleosides effectively, indicating its potential utility in medicinal chemistry . Furthermore, its ability to form radical intermediates allows for diverse reaction pathways that are valuable in synthetic organic chemistry.

Benzenethiol, 2-(phenylthio)- shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
BenzenethiolC6H5SHC_6H_5SHSimple thiol; used as a precursor for other thiols
4-(Phenylthio)benzenethiolC12H10SC_{12}H_{10}SSimilar structure; different substitution pattern
ThiophenolC6H5SHC_6H_5SHContains sulfur directly on the benzene ring
Diphenyl disulfide(C6H5)2S2(C_6H_5)_2S_2Contains two phenyl groups; used for disulfide bond formation

Benzenethiol, 2-(phenylthio)- is unique due to its specific substitution pattern and reactivity profile that allows it to participate in more complex chemical transformations compared to simpler thiols or disulfides.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

218.02239267 g/mol

Monoisotopic Mass

218.02239267 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-11

Explore Compound Types